Sensory Potency Differentiation: 6.6× Lower Detection Threshold than t-2-Hexenal in Meat Matrices
In a standardized lean ground beef model system, trans,trans-2,4-decadienal exhibits a detectable odor threshold (DOT) of 0.47 ppm, representing a 16.7-fold greater sensory potency than t-2-hexenal (7.87 ppm) and an 8.9-fold greater potency than t-2-octenal (4.20 ppm) [1]. Among all aldehydes tested, tt-DDE demonstrated the second-lowest detection threshold, exceeded only by heptanal (0.23 ppm) [1]. This differential threshold profile directly translates to odor activity values (OAV) in complex food systems, where tt-DDE consistently ranks among the highest-contributing odorants for fatty, rancid, and deep-fried aroma notes [2]. The compound's concentration-dependent odor character further distinguishes it: at 10 ppm it presents deep-fat, chicken-like aroma, while at lower concentrations citrus and orange notes emerge [3].
| Evidence Dimension | Detectable Odor Threshold (DOT) in meat model system |
|---|---|
| Target Compound Data | 0.47 ppm |
| Comparator Or Baseline | t-2-hexenal: 7.87 ppm; t-2-octenal: 4.20 ppm; hexanal: 5.87 ppm; pentanal: 2.67 ppm; heptanal: 0.23 ppm |
| Quantified Difference | 6.6× lower than t-2-hexenal; 8.9× lower than t-2-octenal; 12.5× lower than hexanal |
| Conditions | Lean ground beef matrix; 10-member trained sensory panel; triangle test methodology; compounds added individually |
Why This Matters
This quantifies tt-DDE's superior sensory impact per unit concentration, enabling precise formulation control at lower usage levels compared to alternative aldehydes.
- [1] Brewer MS, Vega JD. Detectable odor thresholds of selected lipid oxidation compounds in a meat model system. J Food Sci. 1995;60(3):592-595. View Source
- [2] Lin J, Fay LB, Welti DH, Blank I. Quantification of key odorants formed by autoxidation of arachidonic acid using isotope dilution assay. 2001. View Source
- [3] (E,E)-2,4-Decadienal. Wikipedia. View Source
